molecular formula C16H15NS B14434781 2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine CAS No. 74148-61-1

2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B14434781
CAS No.: 74148-61-1
M. Wt: 253.4 g/mol
InChI Key: NBRFYVLJPCZJNZ-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine is a heterocyclic compound that belongs to the class of benzothiazepines. These compounds are characterized by a seven-membered ring containing both nitrogen and sulfur atoms. Benzothiazepines have gained significant attention due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine typically involves the reaction of 2-aminothiophenol with α,β-unsaturated ketones. This reaction forms the benzothiazepine ring through a cyclization process. Traditional procedures often use toxic organic solvents such as dimethylformamide (DMF) and trifluoroacetic acid (TFA), as well as corrosive acids like acetic acid (AcOH) and hydrochloric acid (HCl) .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized by using eco-friendly solvents and catalysts. For instance, polyethylene glycol-400 (PEG-400) has been employed as a green solvent to enhance the yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzothiazepine derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine involves its interaction with specific molecular targets. For instance, it acts as a mixed-type inhibitor of tyrosinase, an enzyme involved in melanin synthesis . The compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine
  • 4-Phenyl-2-carboxy-2,3-dihydro-1,5-benzothiazepine
  • 2,3-Dihydro-2-phenyl-1,5-benzothiazepin-4(5H)-one

Uniqueness

2-Methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other applications .

Properties

CAS No.

74148-61-1

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

2-methyl-4-phenyl-2,3-dihydro-1,5-benzothiazepine

InChI

InChI=1S/C16H15NS/c1-12-11-15(13-7-3-2-4-8-13)17-14-9-5-6-10-16(14)18-12/h2-10,12H,11H2,1H3

InChI Key

NBRFYVLJPCZJNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NC2=CC=CC=C2S1)C3=CC=CC=C3

Origin of Product

United States

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